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Compound of Interest

Compound Name: 2-(Trimethylsilyl)furo[3,2-b]pyridine

Cat. No.: B169639

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
and detailed experimental protocols for the characterization of 2-(Trimethylsilyl)furo[3,2-
b]pyridine. Due to the limited availability of public domain experimental spectra for this specific
compound, this document focuses on predicted data based on its chemical structure and
established spectroscopic principles, alongside standardized methodologies for its analysis.

Core Compound Information

Property Value

Compound Name 2-(Trimethylsilyl)furo[3,2-b]pyridine
Molecular Formula C10H13NOSI

Molecular Weight 191.30 g/mol

CAS Number 111079-44-8

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for 2-(Trimethylsilyl)furo[3,2-b]pyridine. These predictions are
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based on the analysis of its structural features and comparison with similar compounds.

Table 1: Predicted *H NMR Data (500 MHz, CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~85-87 dd 1H H-7 (Pyridine)
~7.8-8.0 dd 1H H-5 (Pyridine)
~72-7.4 dd 1H H-6 (Pyridine)
~7.0-7.2 S 1H H-3 (Furan)
~0.3-05 s 9H -Si(CH3)s
. 1 13
Chemical Shift (6, ppm) Assignment
~ 160 - 165 C-2 (Furan)
~ 145 - 150 C-7a (Pyridine)
~ 140 - 145 C-7 (Pyridine)
~125-130 C-3a (Furan)
~120-125 C-5 (Pyridine)
~115-120 C-6 (Pyridine)
~105-110 C-3 (Furan)
~-1.0-1.0 -Si(CH3)s

Table 3: Predicted Mass Spectrometry Data (Electron
lonization - EIl)
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m/z Value Relative Intensity Assignment

191 High [M]* (Molecular lon)
176 Moderate to High [M - CHs]*

73 High [Si(CH3)3]*

Experimental Protocols

Detailed methodologies for acquiring NMR and MS data are provided below. These protocols
are generalized for silylated heterocyclic compounds and should be optimized for the specific
instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

o Accurately weigh 5-10 mg of 2-(Trimethylsilyl)furo[3,2-b]pyridine.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).
o Transfer the solution to a clean, dry 5 mm NMR tube.

e If required for precise chemical shift referencing, add a small amount of tetramethylsilane
(TMS) as an internal standard.

2. 'H NMR Spectroscopy:

e Instrument: 500 MHz NMR Spectrometer

» Solvent: CDClsz

e Temperature: 298 K

e Pulse Sequence: Standard single-pulse experiment

o Spectral Width: -2 to 12 ppm

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b169639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Number of Scans: 16-64
o Relaxation Delay: 1-2 seconds

o Data Processing: Fourier transform the acquired free induction decay (FID) and phase
correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCls
(0 7.26 ppm) or TMS (6 0.00 ppm).

3. 13C NMR Spectroscopy:

e Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz *H frequency)
» Solvent: CDClsz

o Temperature: 298 K

o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

e Spectral Width: -10 to 180 ppm

e Number of Scans: 1024-4096 (or more, depending on sample concentration)

o Relaxation Delay: 2-5 seconds

o Data Processing: Fourier transform the FID and phase correct the spectrum. Reference the
spectrum to the CDCls solvent peak (& 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

Prepare a dilute solution of 2-(Trimethylsilyl)furo[3,2-b]pyridine (approximately 1 mg/mL)
in a volatile organic solvent such as methanol or dichloromethane.

2. Electron lonization (El) Mass Spectrometry:

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

GC Column: A non-polar capillary column (e.g., HP-5MS) is suitable.
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« Injection Mode: Split or splitless, depending on the sample concentration.

e Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high
temperature (e.g., 250 °C) to ensure elution of the compound.

 lonization Energy: 70 eV.
e Mass Range: m/z 40-400.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for NMR and
Mass Spectrometry analysis.
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NMR Analysis Workflow
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Mass Spectrometry Analysis Workflow

 To cite this document: BenchChem. [Spectroscopic Characterization of 2-
(Trimethylsilyl)furo[3,2-b]pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b169639#spectroscopic-data-of-2-
trimethylsilyl-furo-3-2-b-pyridine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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